

# The Discovery and Development of BI-135585: A Selective 11β-HSD1 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**BI-135585** is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery and development history of **BI-135585**, from its initial structure-based design and preclinical evaluation to its progression into clinical trials. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this investigational drug.

### Introduction

Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local concentrations within specific tissues are fine-tuned by the  $11\beta$ -hydroxysteroid dehydrogenase ( $11\beta$ -HSD) enzymes.[1] There are two main isoforms:  $11\beta$ -HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and  $11\beta$ -HSD2, which inactivates cortisol by converting it back to cortisone.[1]



In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity of  $11\beta$ -HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[2] This has led to the hypothesis that selective inhibition of  $11\beta$ -HSD1 could offer a novel therapeutic approach for these conditions. **BI-135585** was developed by Boehringer Ingelheim as a potent and selective inhibitor of  $11\beta$ -HSD1.

## **Discovery and Preclinical Development**

The discovery of **BI-135585** was a result of a focused structure-based molecular design strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with moderate  $11\beta$ -HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and biological testing, the oxazinanone-based scaffold was optimized to enhance potency and improve pharmacokinetic properties. This effort led to the identification of **BI-135585**.

## In Vitro and Cellular Activity

**BI-135585** demonstrated potent inhibitory activity against  $11\beta$ -HSD1 in both enzymatic and cellular assays.

Assay Type	Target	Species	IC50	Reference
In Vitro Enzyme Assay	11β-HSD1	Human	4.3 nM	
Cellular Assay	11β-HSD1	Human Adipocytes	Not explicitly stated, but potent	-

**BI-135585** also exhibited high selectivity for 11 $\beta$ -HSD1 over the related isoform, 11 $\beta$ -HSD2, which is crucial to avoid off-target effects such as mineralocorticoid excess.

## **Preclinical Pharmacokinetics and In Vivo Efficacy**

The pharmacokinetic profile and in vivo efficacy of **BI-135585** were evaluated in animal models.



Species	Dosing	Key Findings	Reference
		Dose-dependent	
Cum amalaus Mankau	Ovol	inhibition of $11\beta$ -	
Cynomolgus Monkey	Oral	HSD1 in adipose	
		tissue.	

A related compound, BI 135558, was studied in female cynomolgus monkeys for 4 weeks to assess its impact on the HPA axis. The study found no significant changes in adrenal function, as evidenced by an adrenocorticotropic hormone (ACTH) challenge, and only a slight increase in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining within reference ranges.[3][4] This suggests that selective 11β-HSD1 inhibition with this class of compounds does not cause obvious over-activation of the HPA axis.[3][4]

# **Clinical Development**

**BI-135585** entered human clinical trials in 2011 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

### Phase I/II Clinical Trial

A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed single and multiple ascending doses of **BI-135585** in healthy volunteers and patients with type 2 diabetes.[5]

### Study Design:

- Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of BI-135585.
- Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral doses of BI-135585 (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

### Key Findings:



Parameter	Result	Reference
Safety and Tolerability	BI-135585 was generally safe and well-tolerated over the 14- day treatment period. No major safety issues were reported.	[5]
Pharmacokinetics	After multiple doses, the plasma exposure (Area Under the Curve) of BI-135585 increased in a dose-proportional manner. The terminal half-life was approximately 55-65 hours, supporting once-daily dosing.	[5]
Pharmacodynamics (Liver)	Inhibition of hepatic 11β-HSD1 was assessed by measuring the urinary ratio of (tetrahydrocortisol + allotetrahydrocortisol) / tetrahydrocortisone [(THF+allo-THF)/THE]. A significant decrease in this ratio was observed, indicating target engagement in the liver.	[5]
Pharmacodynamics (Adipose Tissue)	Ex vivo analysis of subcutaneous adipose tissue biopsies showed that a single dose of BI-135585 resulted in a median 11β-HSD1 inhibition of 90%. However, after 14 days of continuous treatment, the median inhibition was lower (31% or less).	[5]
HPA Axis Effects	Mild activation of the HPA axis was observed, with slightly increased but still normal	[5]

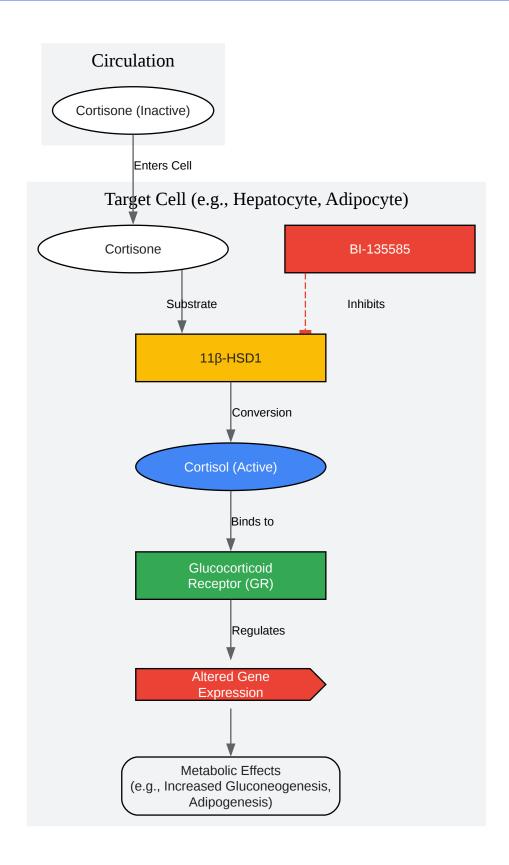


levels of adrenocorticotropic hormone (ACTH) and increased total urinary corticoid excretion. Plasma cortisol levels remained unchanged.

# Signaling Pathways and Experimental Workflows 11β-HSD1 Signaling Pathway

The following diagram illustrates the central role of  $11\beta$ -HSD1 in glucocorticoid metabolism and the mechanism of action of **BI-135585**.





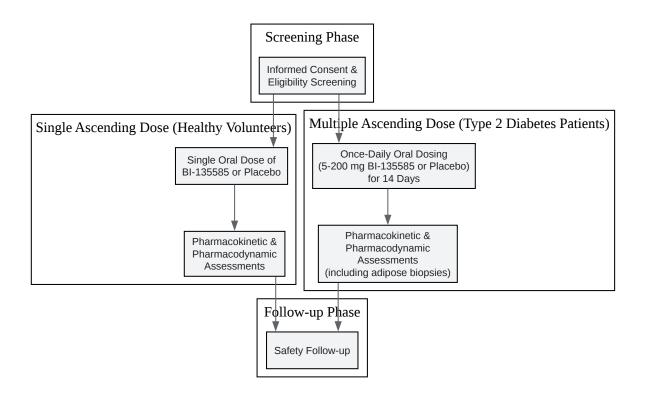
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Caption: Mechanism of 11β-HSD1 action and inhibition by **BI-135585**.



### **Clinical Trial Workflow**

The diagram below outlines the general workflow of the Phase I/II clinical trial for BI-135585.



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Caption: Workflow of the Phase I/II clinical trial of BI-135585.

# Detailed Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay is used to quantify the inhibitory potential of compounds against  $11\beta$ -HSD1.



• Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11β-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to generate a signal.[6][7]

### Materials:

- Microsomes from cells expressing human 11β-HSD1.
- [3H]cortisone (radiolabeled substrate).
- NADPH (cofactor).
- Monoclonal anti-cortisol antibody.
- Protein A-coated SPA beads.
- Test compound (BI-135585) at various concentrations.
- Assay buffer.
- Microplates (96- or 384-well).

### Procedure:

- Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a microplate.
- $\circ$  Add the 11 $\beta$ -HSD1 microsomes to initiate the reaction.
- Add [3H]cortisone to the wells.
- Incubate the plate to allow the enzymatic reaction to proceed.
- Stop the reaction.



- Add the anti-cortisol antibody and SPA beads.
- Incubate to allow for antibody-cortisol binding.
- Read the plate on a microplate scintillation counter.
- Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue

This assay assesses the ability of a drug to inhibit  $11\beta$ -HSD1 in a physiologically relevant tissue.

- Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The
  tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is
  measured to determine the level of 11β-HSD1 activity.[8]
- Procedure:
  - Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with BI-135585.
  - Wash and mince the adipose tissue fragments.
  - Incubate the tissue fragments in a buffer containing [3H]cortisone.
  - After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethylacetate).
  - Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thinlayer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
  - Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.



 Data Analysis: The percentage of 11β-HSD1 inhibition is calculated by comparing the conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment samples.

# Assessment of Hepatic 11β-HSD1 Inhibition (Urinary Steroid Metabolite Ratio)

This non-invasive method is used to assess the systemic and particularly hepatic activity of  $11\beta$ -HSD1.

- Principle: The activity of 11β-HSD1 in the liver is reflected in the urinary ratio of cortisol metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone). Inhibition of 11β-HSD1 leads to a decrease in this ratio.[5][10]
- Procedure:
  - Collect urine samples from study participants over a specified period (e.g., 24 hours).
  - Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to measure total (conjugated and unconjugated) metabolites.
  - Extract the steroid metabolites from the urine, for example, using solid-phase extraction.
     [10]
  - Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
- Data Analysis: Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio following drug administration indicates inhibition of 11β-HSD1.

## Conclusion

**BI-135585** is a potent and selective 11β-HSD1 inhibitor that has demonstrated target engagement in both preclinical models and human clinical trials. Its discovery and development highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of



type 2 diabetes and other metabolic disorders. The clinical data indicate that **BI-135585** is generally well-tolerated and effectively inhibits hepatic  $11\beta$ -HSD1. The observation of a less sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

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